Uplarafenib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uplarafenib is a small molecule inhibitor primarily developed to target malignancies with specific genetic mutations, particularly in the BRAF gene. It is a potent BRAF inhibitor with significant antitumor activity, making it a promising candidate in oncology research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uplarafenib involves multiple steps, starting with the preparation of the core quinoxaline structure. The key steps include:
Formation of the quinoxaline core: This is typically achieved through the condensation of an o-phenylenediamine with a diketone.
Functionalization: Introduction of the morpholine ring and trifluoromethyl groups through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the quinoxaline derivative with a sulfonamide group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. The process typically involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over reaction parameters.
Purification: Using techniques like crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Uplarafenib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides, amines, and alcohols are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
科学的研究の応用
Uplarafenib has a wide range of scientific research applications, particularly in the field of oncology. Its primary use is in the treatment of cancers with BRAF mutations, such as melanoma, colorectal cancer, and thyroid cancer. The compound has shown significant anti-tumor activity in early-phase clinical trials and is currently undergoing advanced-stage trials .
In addition to its use in cancer treatment, this compound is also used in research to study the MAPK/ERK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. By inhibiting the BRAF protein, this compound helps researchers understand the molecular mechanisms underlying cancer progression and develop targeted therapies .
作用機序
Uplarafenib exerts its effects by selectively inhibiting the activity of the BRAF protein. The BRAF gene encodes a protein that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of this pathway, resulting in uncontrolled cell proliferation and tumor growth.
This compound binds to the ATP-binding site of the mutant BRAF protein, inhibiting its kinase activity. This disruption of the downstream signaling cascade leads to cell cycle arrest and apoptosis (programmed cell death) of cancer cells harboring the BRAF mutation. This targeted approach minimizes damage to normal cells and reduces off-target effects .
類似化合物との比較
Similar Compounds
Sorafenib: A multikinase inhibitor targeting Raf-1, B-Raf, VEGFR, and PDGFR.
Regorafenib: An orally active, multi-targeted receptor tyrosine kinase inhibitor.
Dabrafenib: A Raf inhibitor targeting C-Raf and B-RafV600E.
Vemurafenib: A selective B-Raf inhibitor used for BRAF V600E mutation-positive melanoma.
Uniqueness of Uplarafenib
This compound stands out due to its high specificity for the BRAF V600E mutation and its potent antitumor activity. Unlike some other inhibitors, this compound has shown a favorable safety profile and significant efficacy in early clinical trials. Its ability to selectively target the mutant BRAF protein while minimizing collateral damage to normal cells makes it a valuable addition to the arsenal of targeted cancer therapies .
特性
CAS番号 |
1425485-87-5 |
---|---|
分子式 |
C22H21F3N4O4S |
分子量 |
494.5 g/mol |
IUPAC名 |
N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3 |
InChIキー |
HAYBWDINAFTFCJ-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。